
(2S,3R,4R,5S,6R)-2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S,6R)-2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound that has been the subject of scientific research due to its potential use in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Chiral Dendrimers
Chiral dendrimers, synthesized from derivatives similar in structure to the compound of interest, exhibit unique properties due to their chiral centers and potential for complexation with other molecules. The study by Seebach et al. (1994) detailed the synthesis of chiral starburst dendrimers using triols derived from (R)-3-hydroxybutanoic acid and aldehydes as center pieces, indicating applications in materials science and potential for creating sorbents for smaller molecules (Seebach, Lapierre, Greiveldinger, & Skobridis, 1994).
Liquid Crystalline Polymers
Another area of application involves the synthesis and characterization of liquid crystalline dendrimeric polymers, as discussed by Percec and Kawasumi (1992). They described the synthesis of thermotropic nematic liquid crystalline dendrimers, suggesting potential uses in advanced materials with specific optical properties (Percec & Kawasumi, 1992).
Mecanismo De Acción
Target of Action
The primary targets of this compound are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense .
Mode of Action
The compound interacts with its targets through a process of controlled hydroxylation . This interaction results in the production of hydroxylated diterpene derivatives . The hydroxylation process is crucial for the compound’s defensive function, which is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway in both the plant and herbivore . In the plant, noncontrolled hydroxylated diterpene derivatives inhibit sphingolipid biosynthesis, leading to severe autotoxicity symptoms . In the herbivore, the compound’s defensive function is achieved by inhibiting sphingolipid biosynthesis through postingestive backbone hydroxylation products .
Result of Action
The result of the compound’s action is twofold. In the plant, the compound causes severe autotoxicity symptoms due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . In the herbivore, the compound’s defensive function results in the inhibition of sphingolipid biosynthesis, providing the plant with a defense against herbivory .
Action Environment
The action of the compound is influenced by the metabolic modifications regulated by the plant . By regulating these modifications, the plant can avoid autotoxicity and gain herbivore defense . This interaction between the plant and its insect herbivores reflects the plant’s solutions to the “toxic waste dump” problem of using potent chemical defenses .
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO5/c13-7-3-1-2-6(4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXIADNHCPCQET-ZIQFBCGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


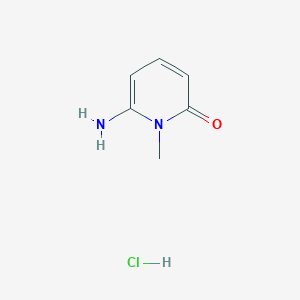
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)
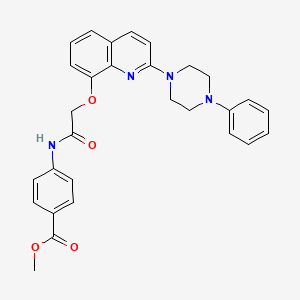
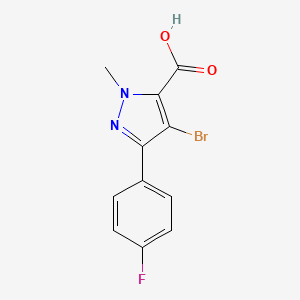
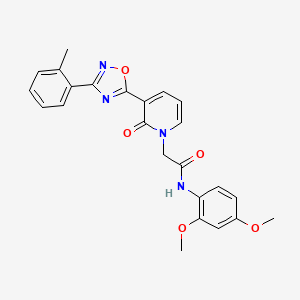
![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
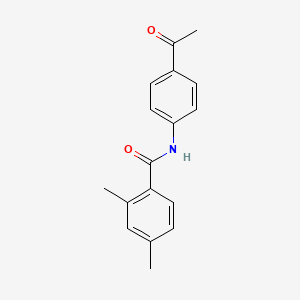

![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)

![4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2926639.png)